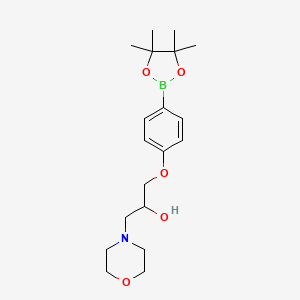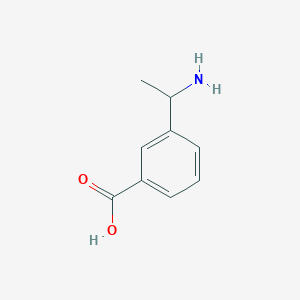
1,3,5-Tri(pyren-1-yl)benzene
Overview
Description
Scientific Research Applications
1,3,5-Tri(pyren-1-yl)benzene has a wide range of scientific applications due to its highly fluorescent properties. It has been used in the detection of organic molecules, particularly in the field of analytical chemistry. This compound can also be used to study molecular interactions and the structure of proteins. It has also been used as a fluorescent probe in cell biology and biochemistry to study the internal structure of cells. Additionally, this compound has been used in the synthesis of materials with unique properties, such as optical materials and organic semiconductors.
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tri(pyren-1-yl)benzene is in the field of organic electronics. It is used as an electron-transport layer and hole-blocking layer material in organic electronic devices such as OLEDs, OPV, and perovskite solar cells .
Mode of Action
This compound interacts with its targets by facilitating electron transport. It has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . These properties allow it to effectively transport electrons and block holes, thereby enhancing the efficiency of organic electronic devices .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to electron transport in organic electronic devices. By facilitating electron transport and blocking holes, this compound can improve the performance of these devices .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of its stability and solubility. It is a stable compound at room temperature . .
Result of Action
The result of this compound’s action is the improved efficiency of organic electronic devices. By serving as an effective electron-transport layer and hole-blocking layer, it enhances the performance of devices such as OLEDs, OPV, and perovskite solar cells .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light. It is stable at room temperature , but may decompose under high temperatures and light exposure . Therefore, the environment in which this compound is used should be carefully controlled to ensure its stability and efficacy.
Advantages and Limitations for Lab Experiments
1,3,5-Tri(pyren-1-yl)benzene has several advantages for use in laboratory experiments. It is highly fluorescent and has a wide range of applications in analytical chemistry, biochemistry, and materials science. Additionally, it is non-toxic and does not interact with biological molecules. However, there are some limitations to its use in laboratory experiments. This compound is not stable in the presence of light and oxygen, and it is not soluble in organic solvents. Additionally, it is relatively expensive compared to other fluorescent compounds.
Future Directions
The potential future directions for 1,3,5-Tri(pyren-1-yl)benzene are numerous. One potential direction is the use of this compound in the detection and quantification of small molecules, such as proteins and DNA. Additionally, this compound could be used to study the structure and dynamics of proteins and other biological molecules. Furthermore, this compound could be used to create materials with unique optical and electronic properties. Finally, this compound could be used to create fluorescent probes for imaging and sensing applications.
properties
IUPAC Name |
1-[3,5-di(pyren-1-yl)phenyl]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H30/c1-4-31-10-13-37-16-22-43(46-25-19-34(7-1)49(31)52(37)46)40-28-41(44-23-17-38-14-11-32-5-2-8-35-20-26-47(44)53(38)50(32)35)30-42(29-40)45-24-18-39-15-12-33-6-3-9-36-21-27-48(45)54(39)51(33)36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYKJVSQIHZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609013 | |
| Record name | 1,1',1''-(Benzene-1,3,5-triyl)tripyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349666-25-7 | |
| Record name | 1,1′,1′′-(1,3,5-Benzenetriyl)tris[pyrene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349666-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1',1''-(Benzene-1,3,5-triyl)tripyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



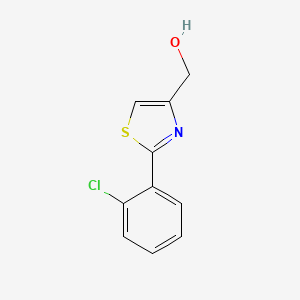
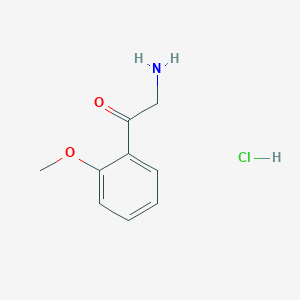

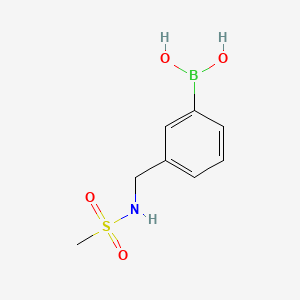

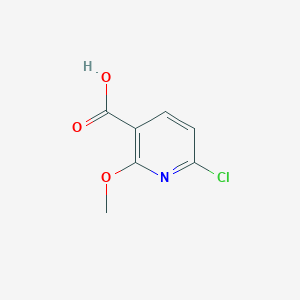

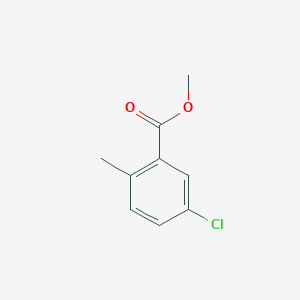

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)
